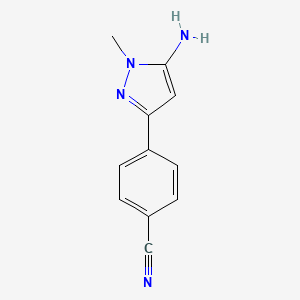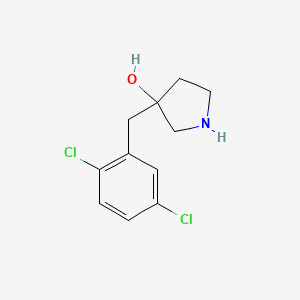
3-(3-Chlorobenzyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)piperidin-3-ol typically involves the reaction of 3-chlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, often involving automated chromatography systems and crystallization units .
化学反应分析
Types of Reactions
3-(3-Chlorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted products.
科学研究应用
3-(3-Chlorobenzyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-(3-Chlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-Benzylpiperidin-3-ol: Lacks the chlorine substituent, resulting in different chemical properties.
3-(4-Chlorobenzyl)piperidin-3-ol: Chlorine atom is positioned differently, affecting its reactivity and biological activity.
3-(3-Bromobenzyl)piperidin-3-ol: Bromine substituent instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
3-(3-Chlorobenzyl)piperidin-3-ol is unique due to the presence of the chlorine atom at the 3-position of the benzyl group. This substitution pattern influences its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
3-[(3-chlorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-12(15)5-2-6-14-9-12/h1,3-4,7,14-15H,2,5-6,8-9H2 |
InChI 键 |
BZRSNJDSWXLBTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)(CC2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



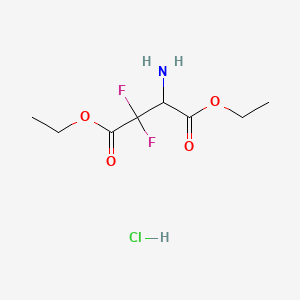
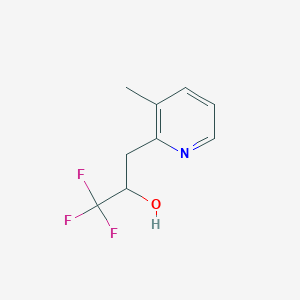
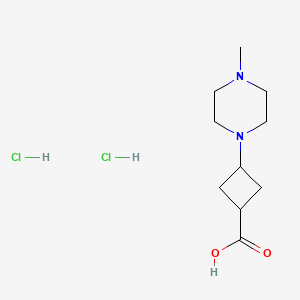
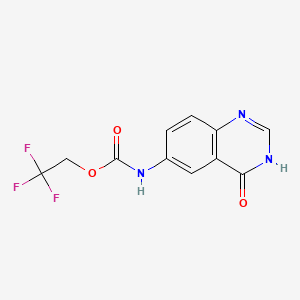
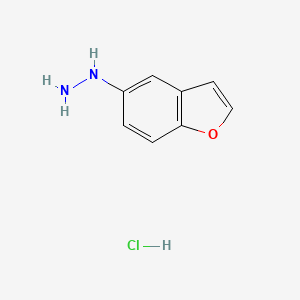
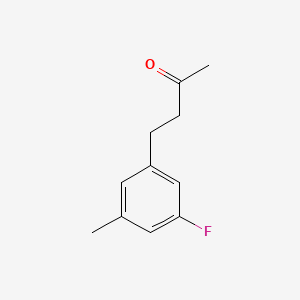
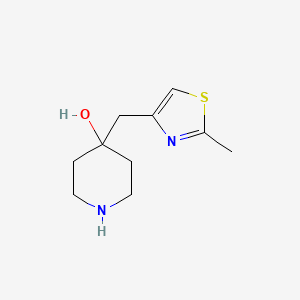
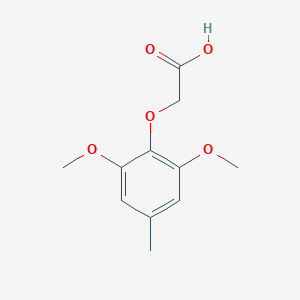
aminehydrochloride](/img/structure/B13602351.png)

